

5-Bromo-2-iodobenzoic acid CAS number 21740-00-1

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Compound of Interest

Compound Name: 5-Bromo-2-iodobenzoic acid

Cat. No.: B1267828

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An In-depth Technical Guide to 5-Bromo-2-iodobenzoic Acid

Topic: **5-Bromo-2-iodobenzoic acid** CAS Number: 21740-00-1 Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-iodobenzoic acid, with CAS number 21740-00-1, is a dihalogenated aromatic carboxylic acid. It serves as a pivotal building block in modern organic synthesis, valued for its unique and versatile reactivity profile.^{[1][2]} The strategic placement of three distinct functional groups—a carboxylic acid, a highly reactive iodine atom, and a less reactive bromine atom—on a benzene ring makes it an exceptionally useful intermediate for constructing complex molecular architectures.^[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in pharmaceutical and materials science research.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **5-Bromo-2-iodobenzoic acid** are summarized below. It typically appears as a white to light yellow crystalline solid.^{[2][3][4]} While it has limited solubility in water, it is more soluble in common organic solvents like ethanol, acetone, and dimethylformamide (DMF).^[2]

Table 1: Physicochemical Properties of **5-Bromo-2-iodobenzoic acid**

Property	Value	Source(s)
CAS Number	21740-00-1	[3] [5]
Molecular Formula	C ₇ H ₄ BrIO ₂	[5] [6]
Molecular Weight	326.91 g/mol	[3] [5]
Appearance	White to off-white/light yellow crystalline solid	[2] [3] [4]
Melting Point	159-163 °C	[3]
Boiling Point	133-134 °C at 1 Torr	[3] [5]
Density	2.331 g/cm ³	[3]
Solubility	Slightly soluble in water; Soluble in ethanol, acetone, DMF	[2] [3] [5]
pKa	Data not available in searched literature	

Table 2: Spectroscopic and Computational Data

Identifier	Value	Source(s)
InChI Key	IGBNNDUKRHPTOBP-UHFFFAOYSA-N	
SMILES	OC(=O)c1cc(Br)ccc1	
LogP	2.7519	[7]
TPSA	37.3 Å ²	[7]

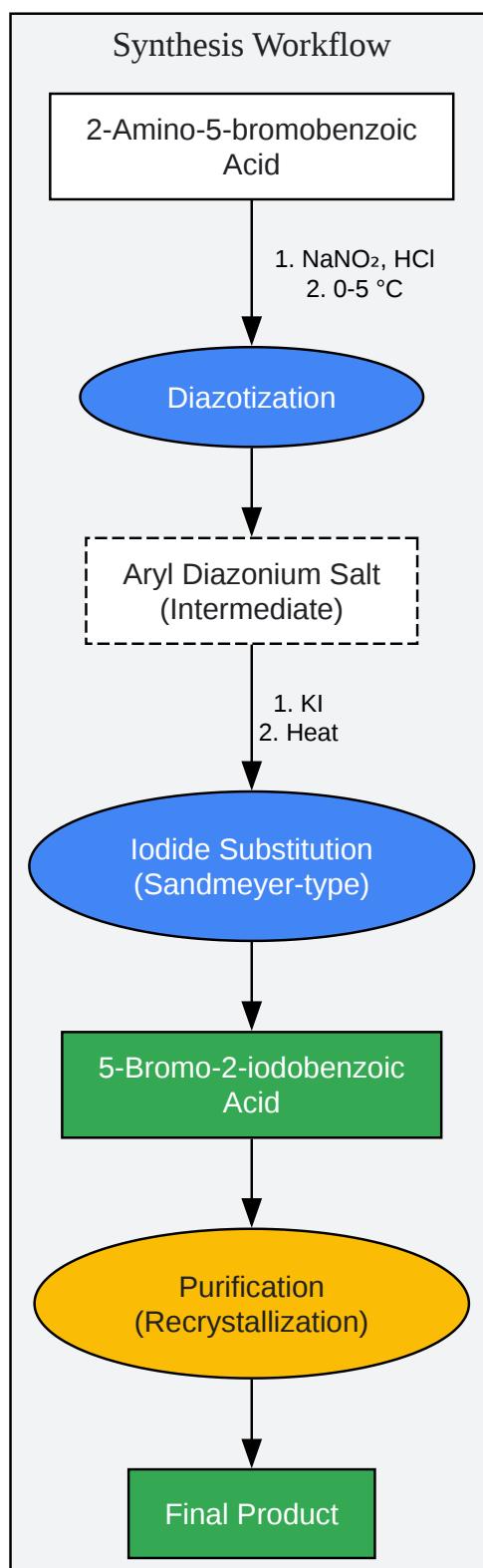
Synthesis and Experimental Protocols

The most prevalent laboratory and industrial synthesis of **5-Bromo-2-iodobenzoic acid** involves a Sandmeyer-type reaction starting from 2-amino-5-bromobenzoic acid.[\[1\]](#)[\[8\]](#)

Alternative, less common routes include the direct bromination of 2-iodobenzoic acid or the iodination of 5-bromobenzoic acid.[\[1\]](#)[\[2\]](#)

Synthesis via Diazotization of 2-Amino-5-bromobenzoic Acid

This standard procedure occurs in two main stages: the formation of a diazonium salt from the starting amine, followed by its substitution with iodide.



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Caption: Workflow for the synthesis of **5-Bromo-2-iodobenzoic acid**.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on multiple literature procedures.
[5][8]

- **Diazotization:**

- Dissolve 2-amino-5-bromobenzoic acid (e.g., 10 mmol, 2.14 g) in an aqueous solution of sodium hydroxide.
- Separately, prepare a solution of concentrated hydrochloric acid in water.
- Cool the hydrochloric acid solution to 0 °C in an ice bath.
- Prepare an aqueous solution of sodium nitrite (NaNO_2 , e.g., 12 mmol, 0.828 g).
- Slowly add the sodium nitrite solution to the 2-amino-5-bromobenzoic acid solution.
- Add this mixture dropwise to the cold, stirred hydrochloric acid solution over 1.5-2 hours, maintaining the temperature at 0 °C.
- Continue stirring the resulting diazonium salt suspension at 0 °C for an additional 30-60 minutes.

- **Iodide Substitution:**

- Prepare a solution of potassium iodide (KI, e.g., 15 mmol, 2.5 g) in a minimal amount of water, acidified with a small amount of sulfuric acid.
- Slowly add the cold diazonium salt suspension to the stirred KI solution. During this addition, the temperature is typically allowed to rise to 35-40 °C.
- After the addition is complete, heat the reaction mixture to approximately 90 °C for 30-60 minutes to ensure complete decomposition of the intermediate.

- **Work-up and Purification:**

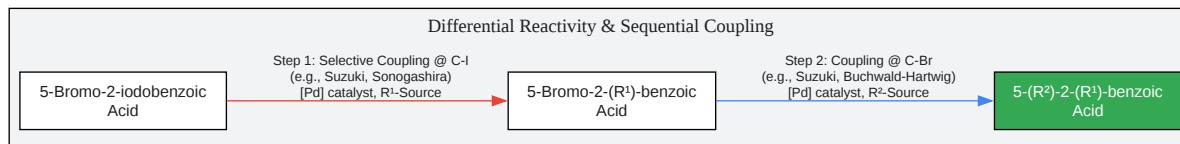
- Cool the reaction mixture to room temperature, which will cause the crude product to precipitate.
- Collect the solid by filtration and wash it thoroughly with cold water.
- To remove unreacted iodine, steam distillation can be employed, or the crude solid can be washed with a sodium thiosulfate solution.
- For purification, dissolve the crude product in a basic solution (e.g., 40% NaOH), filter off any insoluble polymers, and then re-acidify the filtrate with concentrated HCl to precipitate the purified acid.
- Collect the purified solid by filtration, wash with water, and dry.
- Recrystallize the product from a solvent mixture such as methanol/water or ethanol/water to yield **5-Bromo-2-iodobenzoic acid** as a light yellow solid.[5][8]

Chemical Reactivity and Synthetic Utility

The synthetic power of **5-Bromo-2-iodobenzoic acid** stems from the differential reactivity of its C–I and C–Br bonds. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly weaker and thus more reactive than the carbon-bromine bond.[1] This allows for selective, stepwise functionalization of the aromatic ring, a crucial strategy in multi-step synthesis.

Orthogonal Reactivity in Cross-Coupling Reactions

Chemists can perform a cross-coupling reaction, such as a Suzuki, Sonogashira, or Heck reaction, selectively at the C-2 position (iodine) while leaving the bromine at the C-5 position untouched. The resulting product can then undergo a second, distinct cross-coupling reaction at the C-5 position.[1] This orthogonal reactivity is a powerful tool for building molecular complexity in a controlled manner.



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Caption: Sequential functionalization using differential halogen reactivity.

Precursor to Hypervalent Iodine Reagents

The iodine atom in **5-Bromo-2-iodobenzoic acid** can be oxidized to a higher valence state (+3) to form cyclic hypervalent iodine reagents.^[1] For instance, it is a precursor to 1-acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX), a powerful and selective oxidizing agent used for converting alcohols to aldehydes and ketones.^[1]

Applications

5-Bromo-2-iodobenzoic acid is not typically used for its own biological activity but as a crucial intermediate in the synthesis of a wide range of functional molecules.

- **Pharmaceutical Synthesis:** It is a key starting material for novel chemical entities. Its derivatives have been investigated for potential anti-inflammatory, anti-cancer, and antimicrobial properties.^[1] It is used in the synthesis of complex heterocyclic scaffolds like phenanthridinones and quinazolinones.^[1]
- **Materials Science:** The compound and its esters are used to create para-terphenyl derivatives, which are building blocks for conjugated polymers. These materials are relevant for the development of organic light-emitting diodes (OLEDs) and other advanced electronic materials.^[1]
- **Agrochemicals and Dyestuffs:** It serves as an important raw material and intermediate in the synthesis of agrochemicals and dyes.^[5]

Safety and Handling

5-Bromo-2-iodobenzoic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling.[9]

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
- Precautionary Measures: Handle in a well-ventilated area or fume hood to avoid inhaling dust.[9][10] Wash hands thoroughly after handling.[9] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] It is classified as a combustible solid.

Conclusion

5-Bromo-2-iodobenzoic acid is a high-value synthetic intermediate whose utility is defined by the orthogonal reactivity of its two different halogen atoms. This feature allows for the controlled, stepwise introduction of various functional groups, making it an indispensable tool for medicinal chemists and materials scientists. Its role as a precursor in the synthesis of pharmaceuticals, advanced materials, and specialized reagents underscores its importance in modern chemical research and development.

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